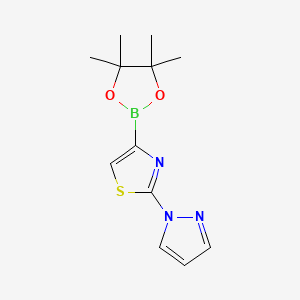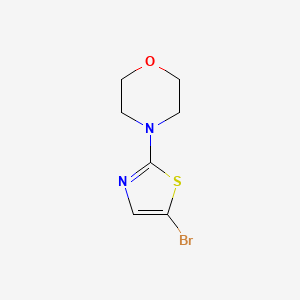![molecular formula C16H15NO4 B1372037 2-{[3-(Benzyloxy)phenyl]formamido}acetic acid CAS No. 1211741-22-8](/img/structure/B1372037.png)
2-{[3-(Benzyloxy)phenyl]formamido}acetic acid
Descripción general
Descripción
“2-{[3-(Benzyloxy)phenyl]formamido}acetic acid” is a chemical compound with the CAS Number: 1211741-22-8 . It has a molecular weight of 285.3 and its IUPAC name is { [3- (benzyloxy)benzoyl]amino}acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C16H15NO4/c18-15 (19)10-17-16 (20)13-7-4-8-14 (9-13)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2, (H,17,20) (H,18,19) . The InChI key is UNCHSERMWXXZNK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Material Science
Heparin Saccharides Synthesis : Derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside have been synthesized as starting materials for disaccharides (Wyss & Kiss, 1975).
Unique Substituted Benzimidazole Derivatives : The compound underwent one-pot reactions to create novel tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides (Ghandi, Zarezadeh, & Taheri, 2010).
Interactions with TiO2 Surfaces : The compound's interactions with titanium dioxide (TiO2) surfaces were studied, which is relevant for dye-sensitized solar cells (Grinter, Woolcot, Pang, & Thornton, 2014).
Organic Chemistry and Catalysis
Formation of Open-Chain Vinamidinium Salts : Studies on the formation of open-chain vinamidinium salts from N,N′-diarylformamidines and acetone, highlighting the compound's role in facilitating unique chemical reactions (Cotton, Daniels, Haefner, & Murillo, 1996).
Synthesis of Chloramphenicol : The compound was used in the synthesis of chloramphenicol, showcasing its utility in pharmaceutical synthesis (Hazra, Pore, & Maybhate, 1997).
Cobalt-Catalyzed Carboxylation with CO2 : The compound played a role in the development of a sustainable and selective cobalt-catalyzed carboxylation process (Malapit & Minteer, 2021).
Biochemical and Pharmaceutical Applications
Antimicrobial Activity : Certain derivatives have been evaluated for their antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Patel & Shaikh, 2011).
Anti-Tubercular Scaffold : Derivatives of the compound were synthesized and evaluated for anti-tubercular activity, showing promise as a therapeutic scaffold (Nimbalkar et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-phenylmethoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)10-17-16(20)13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCHSERMWXXZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)





![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)





